molecular formula C19H25N3O2 B12802956 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- CAS No. 145902-00-7

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)-

Cat. No.: B12802956
CAS No.: 145902-00-7
M. Wt: 327.4 g/mol
InChI Key: AKMOFCCUOFEFKO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyridinone core substituted with ethyl, methyl, and a quinolinylmethylamino group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.

    Quinolinylmethylamino Group Addition: The final step involves the nucleophilic substitution reaction where the quinolinylmethylamino group is introduced. This can be done by reacting the intermediate with a quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate cellular pathways and mechanisms.

Medicine

Medicinally, 2(1H)-Pyridinone derivatives are often explored for their pharmacological properties. This compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to known bioactive molecules.

Industry

Industrially, this compound might be utilized in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is likely to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzyme activity, while the pyridinone core could interact with metal ions or other biomolecules, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the quinolinylmethyl group, potentially reducing its bioactivity.

    2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-methoxyphenyl)methyl)amino-: Similar structure but with a different aromatic substitution, which may alter its chemical and biological properties.

Uniqueness

The presence of the 5,6,7,8-tetrahydro-2-methoxy-3-quinolinylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyridinone derivatives. This structural feature may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

145902-00-7

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

5-ethyl-3-[(2-methoxy-5,6,7,8-tetrahydroquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H25N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h9-10,20H,4-8,11H2,1-3H3,(H,21,23)

InChI Key

AKMOFCCUOFEFKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(N=C3CCCCC3=C2)OC)C

Origin of Product

United States

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